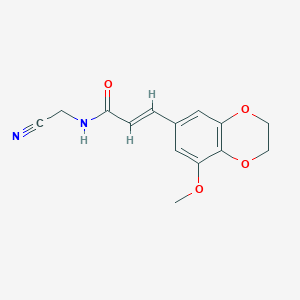
(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidative, and antibacterial properties based on diverse research findings.
Chemical Structure
The structure of the compound can be summarized as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
- Functional Groups :
- Cyanomethyl group
- Methoxy group
- Dihydrobenzodioxin moiety
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. The compound was tested against various cancer cell lines to evaluate its effectiveness.
Case Studies and Findings
- MCF-7 Cell Line : Research indicates that derivatives with similar structures exhibit significant antiproliferative activity against the MCF-7 breast cancer cell line. For instance, compounds with cyano groups showed IC₅₀ values ranging from 1.2 to 5.3 µM, indicating strong inhibitory effects on cell proliferation .
- Comparison with Standard Drugs : In comparative studies, the compound's activity was benchmarked against well-known anticancer agents like doxorubicin and etoposide. The results demonstrated that certain derivatives exhibited comparable or superior activity with lower IC₅₀ values .
Table 1: Antiproliferative Activity of Related Compounds
Antioxidative Activity
Antioxidative properties are crucial for preventing oxidative stress in cells, which can lead to various diseases, including cancer.
Research Findings
Studies have shown that the compound exhibits significant antioxidative activity in vitro. The antioxidative capacity was measured using several spectroscopic methods, confirming its ability to scavenge free radicals effectively .
Table 2: Antioxidative Activity Comparison
| Compound Name | Method Used | Activity Level | Reference |
|---|---|---|---|
| Compound C | DPPH Scavenging | High | |
| Standard BHT | DPPH Scavenging | Moderate |
Antibacterial Activity
The antibacterial potential of the compound has also been investigated, particularly against Gram-positive bacteria.
Findings
One study highlighted that derivatives similar to the target compound exhibited notable antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of approximately 8 µM . This suggests potential therapeutic applications in treating bacterial infections.
属性
IUPAC Name |
(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-8-10(2-3-13(17)16-5-4-15)9-12-14(11)20-7-6-19-12/h2-3,8-9H,5-7H2,1H3,(H,16,17)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZSTDNNJAAUTF-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













